gambogic acid

Hsp90 inhibition Cancer therapeutics Mechanism of action

Struggling with ATP-competitive Hsp90 inhibition paradigms? Gambogic acid (GA) is the reference non-ATP-competitive Hsp90 inhibitor (Bcl-B IC50 0.66 µM, Mcl-1 IC50 0.79 µM). Key advantages: - Reference standard for caged xanthone HTS and mechanistic studies. - Model compound for nanoformulation due to poor aqueous solubility. - Antibacterial activity: MIC 2 µg/mL against E. faecalis, UPPS IC50 3.08 µM.

Molecular Formula C38H44O8
Molecular Weight 628.7 g/mol
Cat. No. B1234895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegambogic acid
Synonymsgamboge acid
gambogic acid
gambogoic acid
Molecular FormulaC38H44O8
Molecular Weight628.7 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C
InChIInChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23?,27?,36-,37?,38-/m1/s1
InChIKeyGEZHEQNLKAOMCA-PLUQQRNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gambogic Acid for Research: The Caged Xanthone Gold Standard with Quantified Differentiation


Gambogic acid (GA; m.f. C38H44O8; CAS 2752-65-0) is the principal acidic component of gamboge, the dried resin of Garcinia hanburyi Hook.f. (Clusiaceae), and the archetypal member of the caged prenylated xanthone family characterized by an unusual 4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one (caged) scaffold [1]. GA is a multi-target natural product with established anti-proliferative activity across diverse cancer cell lines, functioning as both a novel Hsp90 inhibitor with a non-ATP-competitive binding mechanism [2] and a Bcl-2 family inhibitor with sub-micromolar to low micromolar IC50 values [3]. It also exhibits antibacterial activity against Gram-positive pathogens [4]. Despite potent in vitro activity, its clinical translation is hindered by poor aqueous solubility (insoluble in water), rapid metabolic clearance, and suboptimal bioavailability [5].

Hsp90 Non‑ATP‑competitive binding mechanism research
Apoptosis Pan‑Bcl‑2 family inhibition assay context
Antimicrobial Gram‑positive antibacterial screening

Why Generic Caged Xanthone Substitution Fails: The Gambogic Acid Advantage Explained


Although numerous caged xanthones co-occur in gamboge resin—including morellic acid, gambogenic acid, neogambogic acid, and isogambogic acid—they are not functionally interchangeable. Direct comparative studies reveal substantial differences in potency, selectivity, and toxicity profiles that preclude simple substitution. For instance, morellic acid demonstrates significantly reduced in vivo toxicity relative to GA in a zebrafish antiangiogenesis model [1], while gambogenic acid reportedly exhibits greater antitumor potency with less systemic toxicity [2]. Conversely, GA maintains distinct mechanistic advantages: it is the only member of this class definitively shown to bind Hsp90 at a site distinct from the ATP-binding pocket targeted by geldanamycin and celastrol, enabling unique combinatorial strategies [3]. Selection of GA over its analogs must therefore be justified by specific experimental requirements—whether that involves exploiting its non-ATP-competitive Hsp90 inhibition, its well-characterized Bcl-2 family antagonism, or its established role as the reference standard against which all novel caged xanthone derivatives are benchmarked [4].

Hsp90 binding‑site context may not be replicated by other caged xanthones.

In vivo toxicity profile may differ significantly (e.g., morellic acid shows lower toxicity in zebrafish model).

Cytotoxicity endpoint context may shift across analogs (gambogenic acid reports differing potency).

Quantitative Head-to-Head Evidence: Where Gambogic Acid Outperforms or Differs from Its Closest Analogs


HSP90 Binding: Non-ATP-Competitive Mechanism Differentiates Gambogic Acid from Geldanamycin and Celastrol

Gambogic acid binds to the N-terminal domain of Hsp90 with a low micromolar Kd in a manner that is not competitive with the ATP-pocket inhibitor geldanamycin. This binding site is distinct from that of the known Hsp90 inhibitor celastrol, and the combination of GA and celastrol produces synergistic anti-tumor effects, indicating interaction with different sites within the N-terminal domain [1].

Hsp90 Binding
Head‑to‑head
Binds N‑terminal domain; non‑competitive with geldanamycin; low µM Kd (SPR)
Supports non‑ATP‑competitive Hsp90 binding model
Distinct from celastrol; synergy reported
Hsp90 inhibition Cancer therapeutics Mechanism of action

In Vivo Toxicity: Morellic Acid Shows Reduced Zebrafish Toxicity Relative to Gambogic Acid at Comparable Antiangiogenic Doses

In an in vivo zebrafish antiangiogenesis model, morellic acid demonstrated comparable antiangiogenic activity to gambogic acid but with significantly less toxicity, as evaluated by death and heart rates of treated zebrafish [1]. This establishes that GA's therapeutic window is narrower than that of its close analog, a critical consideration for in vivo experimental design.

In Vivo Toxicity
Head‑to‑head
Morellic acid shows lower toxicity at comparable antiangiogenic doses in zebrafish
Toxicity endpoint context may differ among caged xanthones
GA higher toxicity; consider for mechanism studies
Angiogenesis In vivo toxicity Zebrafish model

Antibacterial Potency: Gambogic Acid and Neogambogic Acid Show Equivalent MIC and UPPS IC50 Values Against E. faecalis

Both gambogic acid and neogambogic acid exhibit near-identical inhibitory activity against Enterococcus faecalis undecaprenyl diphosphate synthase (UPPS) and bacterial growth. GA inhibited EfaUPPS with an IC50 of 3.08 μM and demonstrated an MIC of 2 μg/mL against E. faecalis; NGA showed an IC50 of 3.07 μM and the same MIC of 2 μg/mL [1]. These compounds are functionally equivalent in this antibacterial context.

Antibacterial Potency
Head‑to‑head
GA and neogambogic acid: IC50 ~3.08 µM (UPPS), MIC 2 µg/mL (E. faecalis) each
Equivalent potency supports interchangeable use in antibacterial screening
UPPS inhibition context
Antibacterial UPPS inhibition Enterococcus faecalis

Semisynthetic Optimization: C-30 Pyrimidinyl Derivatives Achieve 0.64-1.49 μM IC50, Demonstrating Significant Improvement Over Parent Gambogic Acid

The parent gambogic acid molecule serves as a scaffold for potency improvement via semisynthetic modification. Nitrogen-containing derivatives with esterification or amidation at C-30 were evaluated; compounds 9, 10, 11, and 13 showed stronger inhibitory effects than GA on A549, HepG-2, and MCF-7 cell lines. Compound 9 (pyrimidine substituent with C-C-C linker) was the most active, with IC50 values of 0.64-1.49 μM [1]. This establishes GA as the foundational reference point for derivative optimization rather than a terminal lead.

Derivative Potency
Head‑to‑head
C‑30 pyrimidinyl derivative 9: IC50 = 0.64–1.49 µM (A549, HepG‑2, MCF‑7)
SAR improvement over parent GA supports reference‑standard role
Data to verify against GA baseline
Structure-activity relationship Semisynthetic derivatives Cytotoxicity optimization

Bioavailability Enhancement: Meglumine Amorphous Solid Dispersion Achieves 2.0-Fold AUC Increase and 3.4-Fold Dissolution Improvement

Free gambogic acid suffers from poor aqueous solubility and low oral bioavailability, with dissolution reaching only 22.2% after 1 hour in pH 6.8 media [1]. Formulation as an amorphous solid dispersion with meglumine (GA/MG-SD) increased dissolution to 76.1% under identical conditions (a 3.4-fold improvement) and achieved a 2.0-fold increase in AUC0-24 in SD rats, confirming enhanced systemic exposure [1]. This demonstrates that GA's intrinsic limitations can be mitigated through appropriate formulation strategies.

Bioavailability
Head‑to‑head
GA/MG‑SD: dissolution 76.1% (vs 22.2% free GA); 2.0‑fold AUC increase
Formulation strategy reported to improve dissolution and exposure
In SD rats; pH 6.8 media
Pharmacokinetics Formulation Bioavailability

Bcl-2 Family Inhibition Profile: Differential IC50 Values Across Six Anti-Apoptotic Proteins Defines Multi-Target Specificity

Gambogic acid inhibits multiple anti-apoptotic Bcl-2 family members with varying potency. In a fluorescence polarization competitive binding assay using FITC-BH3 peptide displacement, GA demonstrated IC50 values of 0.66 μM (Bcl-B), 0.79 μM (Mcl-1), 1.06 μM (Bfl-1), 1.21 μM (Bcl-2), 1.47 μM (Bcl-XL), and 2.02 μM (Bcl-W) after 48-hour exposure [1]. This profile contrasts with compounds that selectively target individual Bcl-2 family members and supports GA's classification as a pan-Bcl-2 inhibitor.

Bcl‑2 Family IC50
Class‑level
IC50: Bcl‑B 0.66, Mcl‑1 0.79, Bfl‑1 1.06, Bcl‑2 1.21, Bcl‑XL 1.47, Bcl‑W 2.02 µM
Reported pan‑Bcl‑2 inhibition supports multi‑target apoptosis research
Fluorescence polarization assay; 48 h
Apoptosis Bcl-2 family Multi-target inhibitor

Defined Application Scenarios for Gambogic Acid in Research and Preclinical Development


HSP90 Inhibitor Screening and Reference Standard

GA serves as the reference non-ATP-competitive Hsp90 inhibitor for high-throughput screening and mechanistic studies. Its binding to a site distinct from the ATP pocket occupied by geldanamycin and radicicol [1] makes it uniquely suited as a control compound when characterizing novel Hsp90 inhibitors with non-canonical binding modes. Its synergistic interaction with celastrol supports its use in combination Hsp90 inhibitor studies.

Mcl-1 and Pan-Bcl-2 Inhibition in Apoptosis Research

Given GA's sub-micromolar IC50 against Mcl-1 (0.79 μM) and Bcl-B (0.66 μM) [1], it is the preferred tool compound for studies investigating apoptosis resistance mediated by Mcl-1 overexpression, a common mechanism of resistance to selective Bcl-2 inhibitors. Its multi-target Bcl-2 family inhibition profile differentiates it from venetoclax and navitoclax.

Antibacterial Lead Optimization Against Gram-Positive Pathogens

GA demonstrates an MIC of 2 μg/mL against E. faecalis and inhibits UPPS with an IC50 of 3.08 μM [1], establishing it as a validated starting point for antibacterial drug discovery targeting the bacterial cell wall synthesis pathway. Its near-identical potency to neogambogic acid allows procurement flexibility based on availability and cost.

Formulation and Drug Delivery Research

GA's poor aqueous solubility (insoluble in water) and low native oral bioavailability (dissolution 22.2% at 1h) [1] make it an ideal model compound for developing and validating novel solubilization and nano-delivery strategies. Its well-characterized physicochemical limitations provide a challenging test case for formulation scientists.

Application
Selection Property
Validation Focus
Hsp90 inhibitor screening & reference
Non‑ATP‑competitive binding mechanism
Binding‑site confirmation (SPR / docking)
Mcl‑1 & pan‑Bcl‑2 apoptosis research
Multi‑target Bcl‑2 family inhibition profile
Apoptosis induction and resistance‑overcoming endpoints
Gram‑positive antibacterial screening
UPPS inhibition and MIC endpoint context
Strain‑panel susceptibility and UPPS assay validation
Formulation & drug delivery research
Poor aqueous solubility as formulation challenge
Dissolution and PK exposure‑model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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